molecular formula C8H10IN B13327968 3-(3-Iodopropyl)pyridine CAS No. 208167-84-4

3-(3-Iodopropyl)pyridine

Cat. No.: B13327968
CAS No.: 208167-84-4
M. Wt: 247.08 g/mol
InChI Key: WDSKLPKCQAOHBK-UHFFFAOYSA-N
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Description

3-(3-Iodopropyl)pyridine is an organic compound with the molecular formula C8H10IN It is a derivative of pyridine, where an iodopropyl group is attached to the third carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Iodopropyl)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with 1,3-diiodopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored, as it can significantly reduce reaction times and improve product yields compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodopropyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the iodopropyl group to a propyl group.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides are the primary products.

    Reduction: The major product is 3-propylpyridine.

Scientific Research Applications

3-(3-Iodopropyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Iodopropyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The iodopropyl group can facilitate the formation of covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromopropyl)pyridine
  • 3-(3-Chloropropyl)pyridine
  • 3-(3-Fluoropropyl)pyridine

Comparison

3-(3-Iodopropyl)pyridine is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can lead to different reactivity and selectivity in chemical reactions. For example, the iodine atom is more easily displaced in nucleophilic substitution reactions compared to bromine or chlorine, making this compound a more reactive intermediate .

Properties

CAS No.

208167-84-4

Molecular Formula

C8H10IN

Molecular Weight

247.08 g/mol

IUPAC Name

3-(3-iodopropyl)pyridine

InChI

InChI=1S/C8H10IN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2

InChI Key

WDSKLPKCQAOHBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCI

Origin of Product

United States

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